molecular formula C18H23NO5 B10904269 Dimethyl 5-{[(2,2,3,3-tetramethylcyclopropyl)carbonyl]amino}benzene-1,3-dicarboxylate

Dimethyl 5-{[(2,2,3,3-tetramethylcyclopropyl)carbonyl]amino}benzene-1,3-dicarboxylate

Cat. No.: B10904269
M. Wt: 333.4 g/mol
InChI Key: NSPZMEAJISSPIZ-UHFFFAOYSA-N
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Description

Dimethyl 5-{[(2,2,3,3-tetramethylcyclopropyl)carbonyl]amino}benzene-1,3-dicarboxylate is a complex organic compound characterized by its unique structural features It contains a benzene ring substituted with two ester groups and an amide group linked to a tetramethylcyclopropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-{[(2,2,3,3-tetramethylcyclopropyl)carbonyl]amino}benzene-1,3-dicarboxylate typically involves multiple steps. One common approach is the esterification of 5-amino-1,3-benzenedicarboxylic acid with dimethyl sulfate to form the dimethyl ester. This is followed by the acylation of the amino group with 2,2,3,3-tetramethylcyclopropanecarbonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-{[(2,2,3,3-tetramethylcyclopropyl)carbonyl]amino}benzene-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Dimethyl 5-{[(2,2,3,3-tetramethylcyclopropyl)carbonyl]amino}benzene-1,3-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialized polymers.

Mechanism of Action

The mechanism of action of Dimethyl 5-{[(2,2,3,3-tetramethylcyclopropyl)carbonyl]amino}benzene-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 5-[(1,3-benzodioxol-5-ylcarbonyl)amino]isophthalate
  • beta-d-glucopyranosiduronic acid, 5-[3-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]-1h-indol-1-yl]pentyl

Uniqueness

Dimethyl 5-{[(2,2,3,3-tetramethylcyclopropyl)carbonyl]amino}benzene-1,3-dicarboxylate is unique due to its specific structural features, such as the presence of the tetramethylcyclopropyl moiety and the combination of ester and amide functional groups

Properties

Molecular Formula

C18H23NO5

Molecular Weight

333.4 g/mol

IUPAC Name

dimethyl 5-[(2,2,3,3-tetramethylcyclopropanecarbonyl)amino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C18H23NO5/c1-17(2)13(18(17,3)4)14(20)19-12-8-10(15(21)23-5)7-11(9-12)16(22)24-6/h7-9,13H,1-6H3,(H,19,20)

InChI Key

NSPZMEAJISSPIZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1(C)C)C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC)C

Origin of Product

United States

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